3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
CAS No.: 36020-93-6
Cat. No.: VC21075314
Molecular Formula: C15H11N3O3
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36020-93-6 |
---|---|
Molecular Formula | C15H11N3O3 |
Molecular Weight | 281.27 g/mol |
IUPAC Name | 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) |
Standard InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N |
Introduction
Chemical Structure and Properties
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one possesses a quinolin-2-one scaffold characterized by three key functional groups that define its chemical identity and reactivity profile:
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An amino group (-NH2) at position 3
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A nitro group (-NO2) at position 6
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A phenyl ring at position 4
The molecular formula of this compound is C15H11N3O3 with a molecular weight of 281.27 g/mol . Its structural arrangement contributes to its potential applications in various chemical reactions and biological systems.
Physical and Chemical Characteristics
This compound exhibits specific physical properties that influence its behavior in chemical and biological systems. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates an interesting electronic distribution across the molecule, contributing to its chemical reactivity patterns.
Property | Value |
---|---|
Molecular Formula | C15H11N3O3 |
Molecular Weight | 281.27 g/mol |
Physical Appearance | Crystalline solid |
IUPAC Name | 3-amino-6-nitro-4-phenylquinolin-2(1H)-one |
Analytical Identification Methods
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one has been identified in analytical studies using various spectroscopic techniques. In research examining the effect of clove extract on lipid oxidation, this compound was analyzed using advanced analytical methods including GC-MS techniques .
Spectroscopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been employed to identify and characterize this compound within complex matrices. In the study by Wang et al., fatty acid methyl ester (FAME) analysis of egg yolk lipid incorporated this compound as part of the analytical profile . The methodology typically involves:
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Sample preparation and extraction
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Chromatographic separation
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Mass spectrometric detection and identification
This analytical approach allows for precise identification of the compound within complex mixtures, facilitating its study in various research contexts.
Reagents | Reaction Conditions | Yield |
---|---|---|
2-amino-5-nitrobenzophenone (24.2g, 0.1mol) | 180°C under reflux | 88.6% |
Ethyl acetoacetate (39.0g, 0.3mol) | 5 hours |
The reaction involves placing the reagents in a 500ml round bottom flask, reacting under reflux, cooling to room temperature, and then pouring into ice water while stirring . After the gelatinous precipitate becomes firm, it is filtered and washed with water to obtain the final product.
This synthetic approach could potentially be adapted for the preparation of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one through appropriate modifications of reagents and reaction conditions.
Biological Activities and Research Applications
Research indicates that 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one possesses potential biological activities that merit further investigation.
Antioxidant Properties
In studies examining antioxidant activities, compounds structurally related to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one have been evaluated using methodologies such as:
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Free radical scavenging activity (DPPH method): This approach evaluates the hydrogen atom or electron donating ability of the compound, measured through the bleaching of purple-colored ethanol solution of DPPH .
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Reducing power assay: This method involves reaction with sodium phosphate buffer and potassium ferricyanide, followed by measurement of absorbance at specific wavelengths .
The formula used for calculating free radical scavenging activity is:
Radical scavenging activity (%) = [(A - B) / A] × 100
Where:
Research Methodology and Experimental Procedures
The study of compounds like 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one typically involves specific experimental procedures for their characterization and evaluation.
Antioxidant Activity Evaluation
The antioxidant activity of quinolin-2-one derivatives can be evaluated using the DPPH method, which involves:
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Preparation of DPPH at a concentration of 0.002%
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Addition of different concentrations of the compound to test tubes
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Addition of 2 mL of DPPH solution to each test tube
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Incubation of solutions in the dark for 30 minutes
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Measurement of optical density at 517 nm using UV-Visible spectrophotometry
This methodology allows for quantitative assessment of the compound's potential antioxidant properties, which is relevant for potential pharmaceutical applications.
Chemical Interaction Studies
The investigation of chemical interactions involving 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one may involve techniques such as:
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Reducing power assay: Mixing the sample with sodium phosphate buffer and potassium ferricyanide, incubating at 50°C, adding trichloroacetic acid, centrifuging, and measuring absorbance at 700 nm .
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p-anisidine value (p-AV) determination: Dissolving the sample in isooctane solution, measuring absorbance at 350 nm, adding p-anisidine in acetic acid, and measuring absorbance again after 10 minutes .
These methodologies provide insights into the chemical behavior and potential applications of the compound in various research contexts.
Analytical Methods in Quinoline Research
The analytical methods employed in the study of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one and related compounds play a crucial role in their characterization and evaluation.
Lipid Oxidation Analysis
In the context of lipid oxidation studies, the p-anisidine value (p-AV) is calculated using the following formula:
p-AV = 25 × (1.2 × A2 - A1) / W
Where:
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A1 = absorbance at 350 nm before addition of p-anisidine reagent
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A2 = absorbance at 350 nm after addition of p-anisidine reagent
This analytical approach provides insights into the potential role of quinoline derivatives in lipid oxidation processes, which has implications for their applications in various research contexts.
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